

AV-412 free base CAS number and supplier information

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Compound of Interest

Compound Name: AV-412 free base

Cat. No.: B1245388

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AV-412 Free Base: A Technical Guide for Researchers

An In-depth Technical Guide on **AV-412 Free Base** for Researchers, Scientists, and Drug Development Professionals

Abstract

AV-412, also known as MP-412, is a potent, orally bioavailable, second-generation dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) tyrosine kinases. Its free base is identified by the CAS number 451492-95-8. This document provides a comprehensive technical overview of AV-412, including its chemical properties, supplier information, mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers in oncology and drug development.

Chemical Information and Suppliers

AV-412 free base is a small molecule inhibitor belonging to the anilinoquinazoline class of compounds.^[1]

Property	Value
CAS Number	451492-95-8[2][3][4][5][6]
Synonyms	MP-412 free base[2][3][6]
Molecular Formula	C27H28ClFN6O[4][5]
Molecular Weight	507.0 g/mol
Appearance	Yellow solid
Solubility	Soluble in DMSO[6]

Table 1: Chemical and Physical Properties of **AV-412 Free Base**.

Supplier Information

AV-412 free base is available from several commercial suppliers for research purposes. A list of known suppliers is provided below. Please note that this list is not exhaustive and availability may vary.

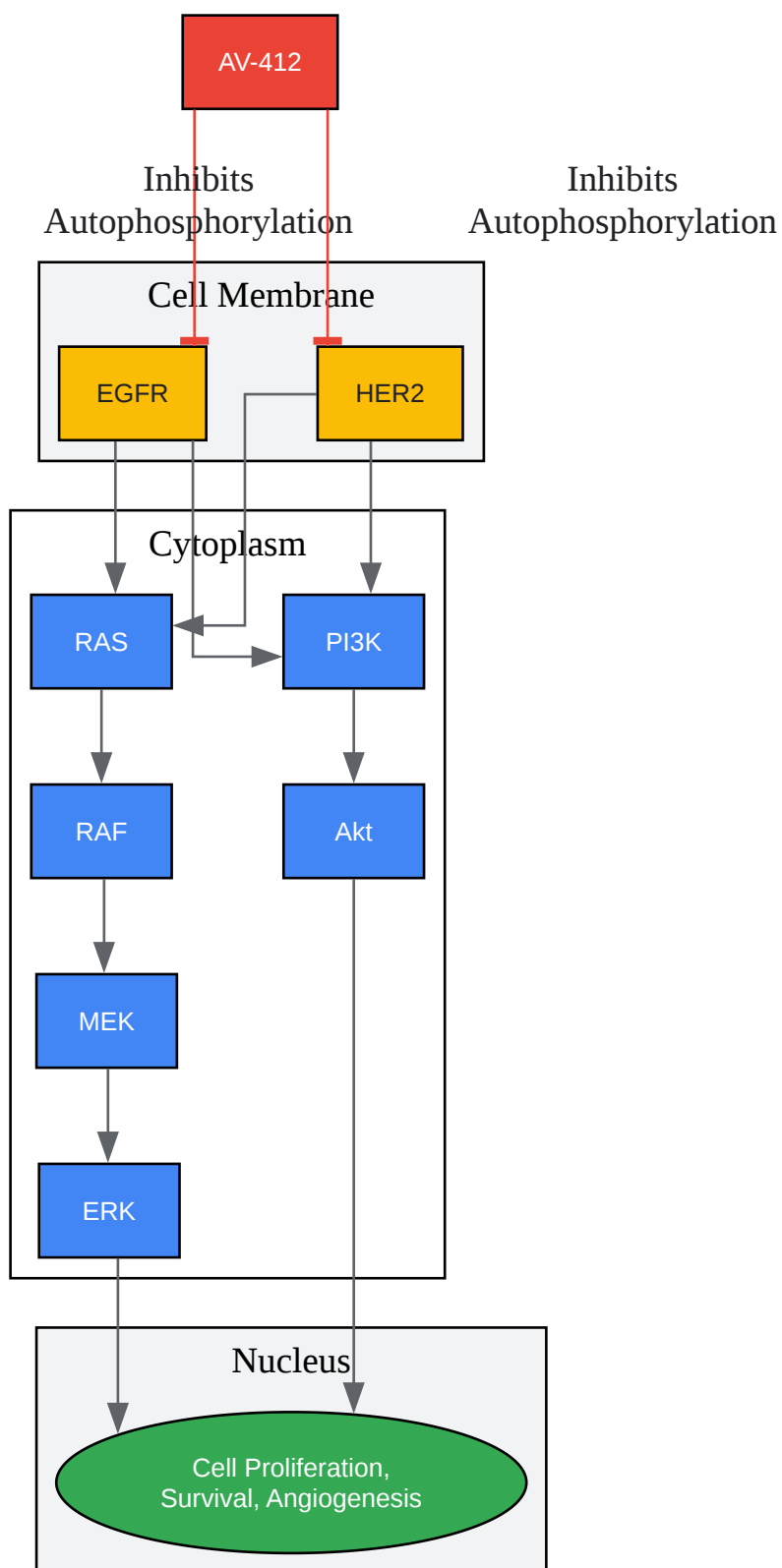
Supplier	Website
MedChemExpress	--INVALID-LINK-- -]">www.medchemexpress.com[3]
Selleck Chemicals	--INVALID-LINK--]">www.selleckchem.com[6]
Cayman Chemical	--INVALID-LINK--
GlpBio	--INVALID-LINK--]">www.glpbio.com[2]
AdooQ Bioscience	--INVALID-LINK--
Tocris Bioscience	--INVALID-LINK--]">www.tocris.com[5]
TargetMol	--INVALID-LINK--
DC Chemicals	--INVALID-LINK--

Table 2: Commercial Suppliers of AV-412.

Mechanism of Action and Signaling Pathway

AV-412 functions as a dual inhibitor of EGFR and HER2, which are receptor tyrosine kinases crucial in cell proliferation and tumor vascularization.^[7] It binds to the kinase domain of these receptors, leading to the inhibition of their autophosphorylation and downstream signaling pathways. This action results in the suppression of tumor growth and angiogenesis.^[7] A key feature of AV-412 is its activity against tumor cells that have developed resistance to first-generation EGFR inhibitors.^[7]

The binding of ligands such as EGF to EGFR or the heterodimerization of EGFR and HER2 triggers a signaling cascade that promotes cell growth, proliferation, and survival. AV-412 inhibits the initial autophosphorylation of these receptors, thereby blocking the activation of downstream pathways, including the PI3K/Akt and MAPK/Erk pathways.



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Figure 1: Simplified signaling pathway of EGFR and HER2 and the inhibitory action of AV-412.

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Quantitative Data

AV-412 has demonstrated potent inhibitory activity against wild-type and various mutant forms of EGFR, as well as HER2. The half-maximal inhibitory concentrations (IC₅₀) from in vitro kinase assays are summarized below.

Target Kinase	IC ₅₀ (nM)
EGFR (wild-type)	0.75[2][3]
EGFRL858R	0.5[2][3]
EGFRT790M	0.79[2][3]
EGFRL858R/T790M	2.3[2][3]
HER2 (ErbB2)	19[2][3]
Abl	41
Flt-1	920
Src	>10,000

Table 3: In Vitro Kinase Inhibitory Activity of AV-412.

In cellular assays, AV-412 effectively inhibits the autophosphorylation of EGFR and HER2 and subsequent cell proliferation.

Cell-Based Assay	Cell Line	IC50 (nM)
EGFR Autophosphorylation	A431	43[8]
HER2 Autophosphorylation	T-47D	282[8]
EGF-dependent Cell Proliferation	-	100[8]
Cell Proliferation	H1650 (EGFRdelE746–A750)	1400[9]
Cell Proliferation	H1975 (EGFRL858R, T790M)	500[9]
Cell Proliferation	H1781 (ErbB2G776V,Cins)	300[9]

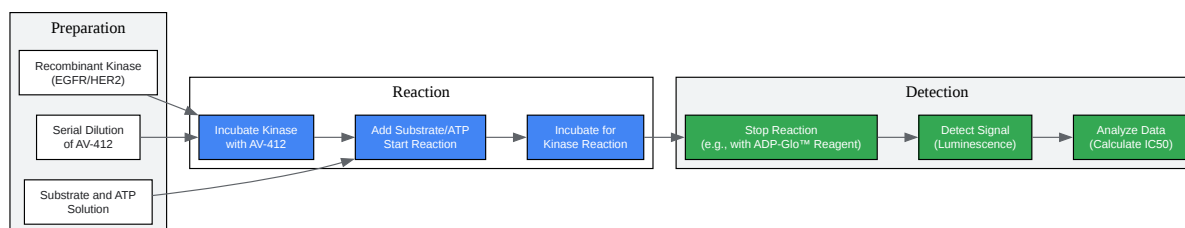
Table 4: Cellular Activity of AV-412.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize AV-412.

In Vitro Kinase Assay

This protocol outlines the determination of the inhibitory activity of AV-412 against EGFR and HER2 kinases.



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Figure 2: General workflow for an in vitro kinase assay. Max Width: 760px.

Methodology:

- Preparation: Recombinant EGFR or HER2 kinase domains are incubated with serially diluted AV-412 in a 96-well plate for 10 minutes at room temperature.[2]
- Reaction Initiation: A solution containing a suitable substrate and ATP is added to the wells to initiate the kinase reaction. The reaction is allowed to proceed for 60 minutes at room temperature.[2]
- Detection: The kinase reaction is terminated, and the amount of ADP produced is quantified using a commercial kit such as the ADP-Glo™ Kinase Assay. This involves converting the generated ADP back to ATP, which is then measured via a luciferase/luciferin reaction, producing a luminescent signal.[10]
- Data Analysis: The luminescence is measured using a luminometer. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

This protocol describes the assessment of AV-412's effect on the proliferation of cancer cell lines.

Methodology:

- Cell Seeding: Cancer cells (e.g., A431, BT-474, H1650, H1975) are seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.[11][12]
- Compound Treatment: The cells are then treated with a dilution series of AV-412 or a vehicle control (DMSO) and incubated for 72 hours.[12]
- Viability Assessment: Cell viability is determined using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[12]

- **Data Analysis:** The results are expressed as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.

Mouse Xenograft Model

This protocol details the evaluation of AV-412's antitumor activity in vivo.

Methodology:

- **Tumor Implantation:** Human tumor cells (e.g., A431, BT-474) are subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).[9]
- **Treatment:** Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. AV-412 is administered orally at specified doses (e.g., 30 mg/kg) and schedules (e.g., daily).[8]
- **Tumor Measurement:** Tumor volume is measured regularly with calipers. Body weight is also monitored as an indicator of toxicity.
- **Endpoint and Analysis:** At the end of the study, the tumors are excised and weighed. The antitumor efficacy is calculated as the percentage of tumor growth inhibition compared to the control group.

Conclusion

AV-412 free base is a well-characterized dual inhibitor of EGFR and HER2 with potent activity against both wild-type and drug-resistant mutant forms of these receptors. The comprehensive data on its mechanism of action, in vitro and in vivo efficacy, along with detailed experimental protocols, make it a valuable tool for preclinical cancer research and the development of next-generation targeted therapies. This technical guide provides a solid foundation for researchers to design and execute further studies with AV-412.

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